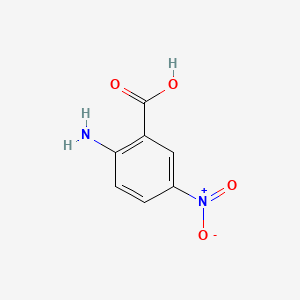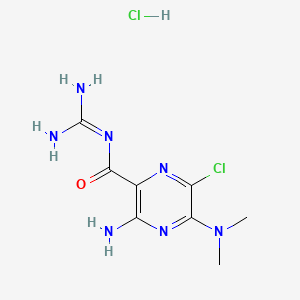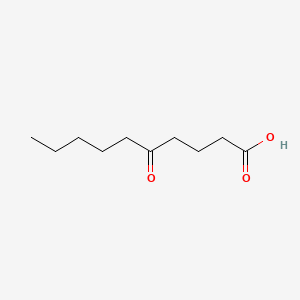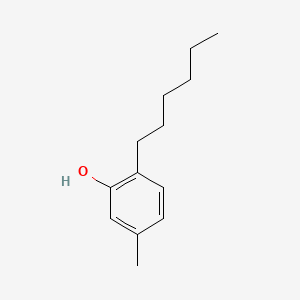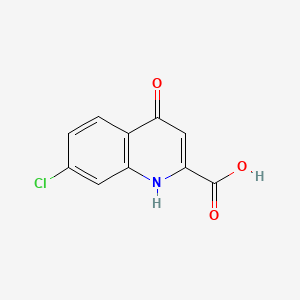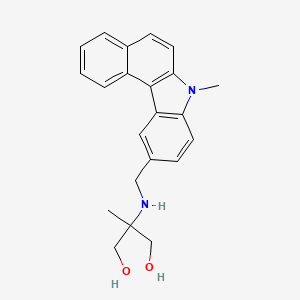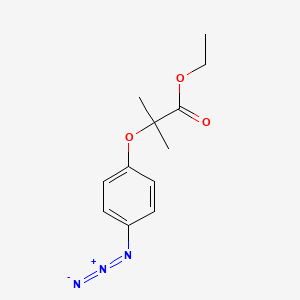
Ethyl 2-(4-azidophenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidofibrate is an inhibitor of fat cell lypolysis.
Aplicaciones Científicas De Investigación
Chemical Reactions and Interactions
Phosphine-catalyzed Annulation Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate engages in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The result is ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. The reaction's scope was expanded using ethyl 2-(substituted-methyl)-2,3-butadienoates to generate ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu et al., 2003).
Rhodium-Mediated C–C Bond Activation The reaction of specific azo ligands with [Rh(PPh3)3Cl] leads to intriguing rhodium-assisted C–C bond activation and elimination or migration of alkyl groups. The modified azo ligands bind to rhodium as dianionic C,N,O-donors. The study provides insights into the structures of these complexes and their characteristic 1H NMR signals and intense MLCT transitions (Baksi et al., 2007).
Extraction and Solubility Studies
Use of Ethyl Lactate to Extract Bioactive Compounds Ethyl lactate, an environmentally friendly solvent, is used for extracting phenolic compounds from Cytisus scoparius. The study compares the characteristics of extracts obtained by Pressurized Solvent Extraction with those obtained with methanol. It's an efficient solvent for polyphenols from C. scoparius, yielding extracts with high levels of plant phenolics and antioxidant activity. The antimicrobial activity of these extracts was also tested, showing antibacterial activity against Gram-positive bacteria (Lores et al., 2015).
Thermodynamics of Fenofibrate and Solubility in Pure Organic Solvents This study provides calorimetric data on the melting of fenofibrate and the heat capacity of the solid and melt. It examines the solid-liquid solubility in various pure solvents and discusses the influence of the temperature dependence of the activity coefficient on the solubility and the characteristics of crystals obtained by different methods (Watterson et al., 2014).
Propiedades
Número CAS |
82054-49-7 |
|---|---|
Nombre del producto |
Ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H15N3O3/c1-4-17-11(16)12(2,3)18-10-7-5-9(6-8-10)14-15-13/h5-8H,4H2,1-3H3 |
Clave InChI |
HBZFZKSPJVDGJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-] |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-] |
Apariencia |
Solid powder |
Otros números CAS |
82054-49-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
azidofibrate ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



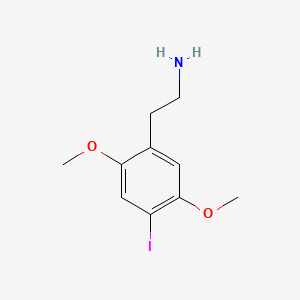
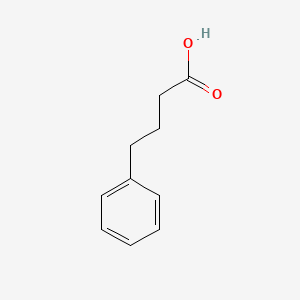
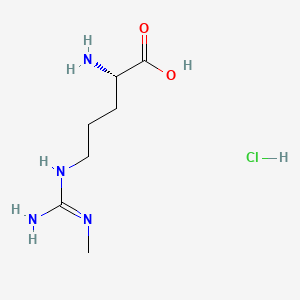
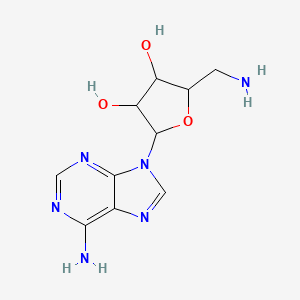
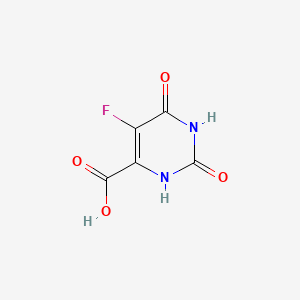
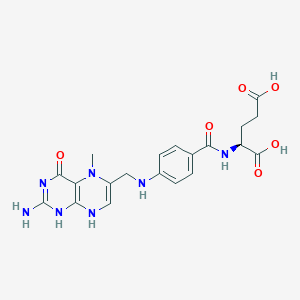
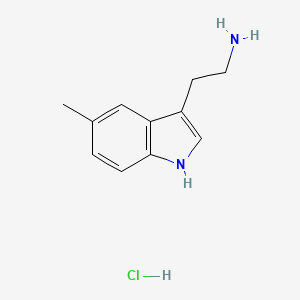
![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)
